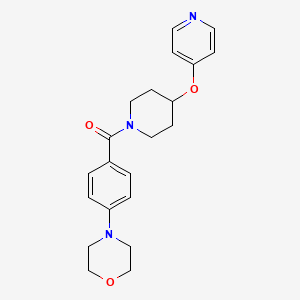

(4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis

The chemical compound “(4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a versatile material used in scientific research. Its unique structure allows for a wide range of applications, including drug discovery, catalysis, and material synthesis.Physical And Chemical Properties Analysis

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .Scientific Research Applications

Synthesis and Structural Characterization

- A novel bioactive heterocycle, closely related to the requested compound, was synthesized and evaluated for its antiproliferative activity. The structure was characterized using various spectroscopic techniques, indicating the potential for biological activity (S. Benaka Prasad et al., 2018).

- Another study focused on synthesizing [11C]HG-10-102-01, a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, showing the importance of morpholino compounds in diagnostic applications (Min Wang et al., 2017).

Interaction Studies

- Research on Co(III) complexes with morpholine and other heterocyclic bases provided insights into molecular interactions, which could inform the design of new compounds with specific properties (M. Amirnasr et al., 2001).

Biological Activity

- A series of novel 4-benzyl-morpholine-2-carboxylic acid derivatives were synthesized and evaluated for their anti-proliferative activity against various neoplastic cells, indicating the potential for cancer therapy applications (M. Al‐Ghorbani et al., 2017).

- In a study exploring enzyme inhibitory activities, derivatives of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide showed significant inhibition against enzymes relevant to neurodegenerative diseases, highlighting the therapeutic potential of morpholine-containing compounds (A. Cetin et al., 2021).

Chemical Properties and Interactions

- The study of binary mixtures consisting of morpholine, piperidine with methanol, and pyridine at different temperatures provided valuable data on their physical properties, which could be useful in designing solvent systems for chemical reactions and drug formulations (G. R. Rao et al., 2004).

Synthesis Techniques

- Microwave-assisted synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich reaction demonstrated an efficient and environmentally benign method for producing compounds, including those with morpholine groups, which could be applied in various scientific and industrial fields (Ghadah Aljohani et al., 2019).

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad pharmacological activity .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .

Future Directions

Piperidine is a vital fundament in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs . This suggests that “(4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” could have potential future applications in the field of drug discovery.

properties

IUPAC Name |

(4-morpholin-4-ylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c25-21(17-1-3-18(4-2-17)23-13-15-26-16-14-23)24-11-7-20(8-12-24)27-19-5-9-22-10-6-19/h1-6,9-10,20H,7-8,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSFMJHMZXUMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2888313.png)

![Tert-butyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-2-cyanoacetate](/img/structure/B2888314.png)

![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/no-structure.png)

![8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888319.png)

![Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2888323.png)

![N-(7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)prop-2-enamide](/img/structure/B2888325.png)

![3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2888327.png)

![2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2888333.png)

![5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2888336.png)